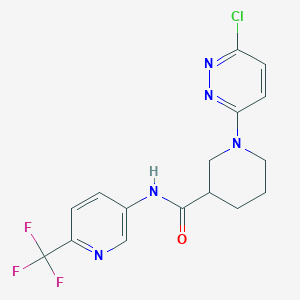
C20H25Cl2N3O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C20H25Cl2N3O2 is known as clebopride hydrochloride. It is a synthetic compound that belongs to the class of substituted benzamides. Clebopride hydrochloride is primarily used as a gastroprokinetic agent, which means it helps in enhancing gastrointestinal motility. This compound is often prescribed to treat conditions such as gastroesophageal reflux disease (GERD) and functional dyspepsia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clebopride hydrochloride involves several steps, starting from the appropriate substituted benzamide. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine.
Chlorination: The benzamide core is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms.
Substitution Reactions: Subsequent substitution reactions are carried out to introduce the necessary functional groups, including the diethylaminoethyl group.
Final Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain clebopride hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of clebopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Clebopride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
科学的研究の応用
Clebopride hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of substituted benzamides.
Biology: Investigated for its effects on gastrointestinal motility and its potential role in treating gastrointestinal disorders.
Medicine: Prescribed for the treatment of GERD, functional dyspepsia, and other gastrointestinal motility disorders.
Industry: Utilized in the pharmaceutical industry for the development of gastroprokinetic drugs.
作用機序
Clebopride hydrochloride exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors in the gastrointestinal tract, inhibiting the action of dopamine, which is known to slow down gastrointestinal motility. By blocking dopamine receptors, clebopride hydrochloride enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract, thereby promoting motility.
類似化合物との比較
Similar Compounds
Metoclopramide: Another substituted benzamide used as a gastroprokinetic agent.
Domperidone: A dopamine antagonist with similar applications in treating gastrointestinal disorders.
Cisapride: A gastroprokinetic agent that also enhances gastrointestinal motility.
Uniqueness
Clebopride hydrochloride is unique in its specific binding affinity to dopamine receptors and its efficacy in treating gastrointestinal motility disorders. Compared to other similar compounds, it has a distinct pharmacokinetic profile and fewer side effects, making it a preferred choice in certain clinical scenarios.
特性
分子式 |
C20H25Cl2N3O2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C20H25Cl2N3O2/c1-12-16(13(2)25(5)24-12)11-23-18(26)19(3,4)27-15-8-6-14(7-9-15)17-10-20(17,21)22/h6-9,17H,10-11H2,1-5H3,(H,23,26) |
InChIキー |
WXJILTXGPJYXTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12176396.png)


![Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B12176414.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12176419.png)


![N-(3,5-dichlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12176441.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B12176445.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12176459.png)


![5-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12176476.png)
